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Compound Name: But-2-ynyl-p-tolyl-amine
CAS No.: 435345-29-2
Cat. No.: B1274550
Get Quote
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Applications in Gold-Catalyzed Annulation and
MAO-B Inhibition[1]
Executive Summary

The But-2-ynyl-p-tolyl-amine scaffold represents a critical divergence point in nitrogen-
containing heterocyclic synthesis and neuropharmacology.[1] Unlike its terminal alkyne
counterpart (N-propargyl-p-toluidine), the internal alkyne moiety in the but-2-ynyl analog
introduces significant steric and electronic constraints.[1]

This guide objectively compares the performance of this internal alkyne substrate against
terminal analogs in two high-value workflows:

» Catalytic Heterocycle Synthesis: Specifically, the regioselective formation of 2,3-disubstituted
indoles via Gold(l) catalysis.

+ Pharmacology: Monoamine Oxidase B (MAO-B) inhibition, where the "methyl-cap” on the
alkyne modulates the suicide inhibition mechanism.
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Module 1: Chemical Architecture & Synthesis
Protocol[1]

Before evaluating performance, the synthesis of the core analyte must be standardized to
ensure reproducibility. The internal alkyne requires specific handling to prevent isomerization to
the allene.

Standardized Synthesis Protocol
Objective: Synthesis of N-(but-2-ynyl)-4-methylaniline.[1]

Reagents:

Substrate:

-Toluidine (1.0 equiv)[1]

Electrophile: 1-Bromo-2-butyne (1.1 equiv)[1]

Base:

(2.0 equiv)[1]

Solvent: Acetonitrile (Anhydrous)[1]
Step-by-Step Workflow:
 Dissolution: Dissolve

-toluidine (10 mmol) in acetonitrile (50 mL) under
atmosphere.

¢ Activation: Add anhydrous

(20 mmol) and stir at room temperature for 15 minutes to deprotonate the amine slightly and
scavenge HBr.

o Alkylation: Add 1-bromo-2-butyne (11 mmol) dropwise. Note: Do not use 1-chloro-2-butyne
without adding Nal, as the chloride is sluggish.
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e Reflux: Heat to 60°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product (

) will appear less polar than the starting aniline.

o Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in

, wash with water, dry over

« Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating QC Markers:

e 1H NMR (CDCI3): Look for the methyl doublet on the alkyne at

ppm (
Hz). Absence of a terminal alkyne triplet (

ppm) confirms the internal triple bond integrity.

Module 2: Catalytic Performance (Heterocycle
Synthesis)

The primary utility of N-but-2-ynyl amines lies in their ability to undergo intramolecular
hydroamination to form indoles.[1]

Comparative Analysis: Internal vs. Terminal Alkyne Substrates

The table below contrasts the performance of the internal alkyne (But-2-ynyl) against the
terminal alkyne (Propargyl) under standard Gold(l) catalysis conditions.
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- But-2-ynyl Analog Propargyl Analog Mechanistic
eature
(Internal Alkyne) (Terminal Alkyne) Implication
Internal alkyne
) ) ) 3-Methylindole provides carbons for
Primary Product 2,3-Dimethylindole
(Skatole) both C2 and C3
positions.[1]
Steric bulk of the
Slower ( Faster ( )
Reaction Rate methyl group hinders
) ) -coordination to Au.
) o ) Internal alkynes
] Requires cationic Works with Cu(l), ] ]
Catalyst Requirement require the superior
Au(l) or Au(lll) Ag(l), or Au(l) o
carbophilicity of Gold.
The terminal proton
) ) ] ) allows for competing
) o High (5-exo-dig Variable (5-exo-dig vs )
Regioselectivity ) reaction pathways
favored) 6-endo-dig)
(e.g., Glaser
coupling).[1]
) ] o Terminal alkynes are
) ) Low (Stable to High (Oligomerization o
Side Reactions S ) prone to oxidative
dimerization) risk)

coupling.[1]

Experimental Data: Gold-Catalyzed Annulation

Reference Protocol derived from Hashmi et al. and Toste et al. methodologies.[1]

Catalyst System:

(2 mol%) in Toluene at 80°C.[1]

 Yield: 88% isolated yield of 2,3-dimethylindole.
e Selectivity: >99:1 Indole vs. Quinoline.[1]

e Turnover Frequency (TOF):
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1]

Why this matters: The But-2-ynyl analog allows for the direct synthesis of 2,3-disubstituted
indoles in a completely atom-economical fashion. Using the terminal alkyne would require a
subsequent C2-alkylation step to achieve the same scaffold.

Mechanistic Visualization (DOT)

The following diagram illustrates the catalytic cycle, highlighting the critical Auri-Immonium
intermediate that drives the cyclization.

Au(l)-Alkyne 5-exo-dig Vinyl-Gold

o BRI Intermediate ——— Protodeauration 2,3-Dimethylindole

But-2-ynyl-p-tolyl-amine ——————>|

Click to download full resolution via product page

Figure 1: Mechanism of Gold(l)-catalyzed intramolecular hydroamination of But-2-ynyl-p-tolyl-
amine.[1]

Module 3: Pharmacological Profile (MAO-B Inhibition)[1]

While the N-propargyl moiety (terminal alkyne) is the "warhead" in drugs like Selegiline, the N-
but-2-ynyl analog serves as a vital probe for Structure-Activity Relationship (SAR) studies.

Mechanism of Action Comparison

MAO-B inhibitors typically work via a "suicide substrate™ mechanism where the flavin cofactor
(FAD) attacks the alkyne.

o Terminal Alkyne (Propargyl): The FAD radical attacks the terminal carbon. The lack of steric
bulk allows rapid covalent modification.

o Result: Irreversible, potent inhibition (

often in nanomolar range).
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« Internal Alkyne (But-2-ynyl): The terminal methyl group introduces steric clash within the FAD
binding pocket.[1]

o Result: Reduced potency (

often shifts to micromolar range) but potentially increased reversibility.[1]

Experimental Evaluation Workflow

To determine if the But-2-ynyl analog retains activity, the following assay logic is applied.

Compound Library
(But-2-ynyl vs Propargyl)

Incubate with
hMAO-B + Pargyline (Control)

Add Substrate

(Tyramine/Amplex Red)

l

Measure H202 Production
(Fluorescence)

l

Calculate IC50

Click to download full resolution via product page
Figure 2: Workflow for enzymatic evaluation of MAO-B inhibition potency.[1]

Guidance for Researchers: If your goal is maximal potency, the terminal alkyne is superior.
However, if your goal is to improve metabolic stability (blocking metabolic oxidation at the
terminal carbon) or reduce irreversible covalent binding (to mitigate off-target toxicity), the But-
2-ynyl analog is the preferred alternative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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